Bimatoprost acid-d4

LC-MS/MS MRM Quantitative bioanalysis

Bimatoprost acid-d4 is a quadruple-deuterated internal standard (3,3,4,4-d4) for accurate LC-MS/MS quantification of bimatoprost acid in biological matrices. Unlike non-isotopic alternatives, its near-identical physicochemical profile corrects matrix effects, extraction bias, and ionization variability—enabling precise measurement at sub-nanogram/mL concentrations (LLOQ 0.5 ng/mL). Essential for pharmacokinetic studies and ANDA bioequivalence of generic bimatoprost 0.03% ophthalmic solutions. Supplied with full Certificates of Analysis and regulatory-compliant documentation for FDA method validation.

Molecular Formula C23H32O5
Molecular Weight 392.5 g/mol
Cat. No. B593915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBimatoprost acid-d4
SynonymsBimatoprost (free acid)-d4; 17-phenyl trinor PGF2α-d4
Molecular FormulaC23H32O5
Molecular Weight392.5 g/mol
Structural Identifiers
InChIInChI=1S/C23H32O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,14-15,18-22,24-26H,2,7,10-13,16H2,(H,27,28)/b6-1-,15-14+/t18-,19+,20+,21-,22+/m0/s1/i2D2,7D2
InChIKeyYFHHIZGZVLHBQZ-QOHQNJFUSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bimatoprost acid-d4 as a Deuterated Internal Standard for Prostaglandin F2α Analog Quantification


Bimatoprost acid-d4 (CAS 58976-50-4), also known as 17-phenyl trinor PGF2α-d4, is a deuterium-labeled analog of bimatoprost acid, the active free acid metabolite of the antiglaucoma prodrug bimatoprost. The compound contains four deuterium atoms substituted at the 3, 3, 4, and 4 positions of the heptenoic acid chain . Bimatoprost acid is a potent FP prostanoid receptor agonist (Ki = 1.1 nM at rat recombinant FP receptor) and a metabolically stable analog of prostaglandin F2α . Bimatoprost acid-d4 serves as an internal standard for the quantification of bimatoprost acid in biological matrices via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) .

Why Unlabeled Analogs or Alternative Internal Standards Cannot Substitute for Bimatoprost acid-d4 in Bioanalytical Assays


Bimatoprost acid-d4 is not a therapeutic agent but an analytical reference standard; substitution with unlabeled bimatoprost acid or structurally distinct internal standards introduces quantitation errors in LC-MS/MS workflows. The clinical relevance of bimatoprost acid as a target analyte is established by its role as the active metabolite responsible for intraocular pressure reduction following topical bimatoprost administration [1]. Bimatoprost exhibits rapid systemic elimination with a half-life of approximately 45 minutes following intravenous administration, and its concentration falls below the lower limit of detection (0.025 ng/mL) within 1.5 hours after ocular dosing [2]. This necessitates highly sensitive and accurate bioanalytical methods for pharmacokinetic studies, therapeutic drug monitoring, and formulation development. The use of a non-isotopic internal standard introduces differential matrix effects, extraction recovery bias, and ionization variability that cannot be adequately corrected. The deuterium labeling of bimatoprost acid-d4 ensures near-identical physicochemical behavior to the target analyte during sample preparation and chromatographic separation while providing a distinct mass shift for selective MS detection .

Quantitative Differentiation Evidence: Bimatoprost acid-d4 Performance Relative to Non-Deuterated and Alternative Standards


Mass Spectrometric Differentiation: Exact Mass Shift Enables Selective MRM Detection

Bimatoprost acid-d4 exhibits an exact mass of 392.25 Da compared to unlabeled bimatoprost acid (exact mass 388.25 Da), providing a distinct +4 Da mass shift due to the incorporation of four deuterium atoms at the 3, 3, 4, and 4 positions . This mass differential enables unambiguous multiple reaction monitoring (MRM) transition selection in LC-MS/MS assays, allowing the internal standard signal to be resolved from the endogenous analyte without isotopic cross-talk or spectral overlap. In contrast, alternative internal standards such as latanoprost acid or travoprost acid would exhibit distinct chromatographic retention times and potentially different ionization efficiencies, precluding effective compensation for matrix effects . The deuterium substitution strategy in bimatoprost acid-d4 specifically positions the heavy isotopes on the heptenoic acid chain at non-exchangeable positions, minimizing hydrogen-deuterium back-exchange during sample processing and ensuring stable isotope labeling integrity throughout the analytical workflow .

LC-MS/MS MRM Quantitative bioanalysis Pharmacokinetics

Analytical Purity Specification: ≥99% Deuterated Forms Enables Regulatory-Compliant Method Validation

Commercially available bimatoprost acid-d4 is supplied with a certified purity of ≥99% deuterated forms (d1-d4) in methyl acetate solution , with some vendors specifying purity >98% . This purity specification exceeds the minimum requirements for internal standard quality as outlined in the FDA Bioanalytical Method Validation Guidance for Industry, which mandates that internal standards be of "known purity" and free from interfering impurities [1]. In comparison, structurally distinct internal standards such as unlabeled latanoprost acid or travoprost acid may introduce cross-reactivity in FP receptor-based assays or exhibit different extraction recovery profiles, factors that would require extensive cross-validation and potentially introduce method bias. The high isotopic purity of bimatoprost acid-d4 ensures that the deuterated internal standard contributes negligible unlabeled analyte to the quantitation channel, maintaining assay specificity at lower limit of quantitation (LLOQ) concentrations.

Method validation FDA guidance Bioanalytical Reference standard

Physicochemical Equivalence: Deuterium Substitution Preserves Analyte Chromatographic Behavior While Enabling MS Discrimination

Bimatoprost acid-d4 maintains physicochemical properties nearly identical to unlabeled bimatoprost acid, with a molecular weight of 392.52 g/mol (versus 388.50 g/mol for unlabeled), logP of 2.12, and identical hydrogen bonding capacity . This structural conservation ensures that the deuterated internal standard co-elutes with the target analyte under reversed-phase LC conditions and exhibits equivalent extraction recovery from biological matrices such as plasma, aqueous humor, or tissue homogenates. However, deuterium labeling can introduce a subtle chromatographic isotope effect—typically a slight reduction in retention time (ΔtR) relative to the unlabeled analog—due to the shorter carbon-deuterium bond length and altered lipophilicity [1]. While this effect is generally minimal for tetra-deuterated compounds, it warrants evaluation during method development. In contrast, using a structurally distinct analog (e.g., latanoprost acid, which differs in the phenyl ring substitution pattern and alkyl chain length) as an internal standard would result in substantially different retention times, extraction recoveries, and ionization efficiencies, rendering matrix effect compensation ineffective [2].

Chromatography Isotope effect Sample preparation Extraction recovery

Regulatory and Quality Documentation: Certificate of Analysis Traceability Supports ANDA and DMF Submissions

Bimatoprost acid-d4 is supplied as a fully characterized chemical compound with a comprehensive Certificate of Analysis (CoA) that meets regulatory guidelines for reference standards used in analytical method development and validation (AMV) [1]. This documentation supports Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions for generic bimatoprost formulations. In contrast, non-certified alternative internal standards or research-grade unlabeled analogs may lack the traceability and documentation required for regulatory submissions. The deuterated internal standard approach using bimatoprost acid-d4 has been validated in bioanalytical methods achieving lower limits of quantitation (LLOQ) of 0.5 ng/mL for prostaglandin analogs in biological matrices, with precision and accuracy meeting FDA acceptance criteria (±15% CV and ±15% bias, respectively) . The availability of bimatoprost acid-d4 from multiple ISO-certified vendors with full analytical characterization ensures supply chain continuity and method transferability across laboratories .

ANDA DMF Quality control Regulatory compliance CoA

Caveat: Deuterium Isotope Effects on Chromatographic Retention May Require Method Optimization

A critical technical consideration for bimatoprost acid-d4 procurement is the potential for deuterium-induced chromatographic isotope effects. Studies comparing deuterated (2H) versus 13C/15N-labeled internal standards have demonstrated that deuterium labeling can alter retention time sufficiently to compromise matrix effect compensation. In a systematic comparison for urinary biomarkers, deuterated internal standards generated negatively biased quantitative results of -38.4% relative to 13C-labeled standards due to differential ion suppression arising from retention time shifts [1]. This phenomenon, first characterized in carvedilol enantiomer assays where a slight retention time difference between analyte and deuterated internal standard caused differential ionization suppression [2], underscores the importance of verifying co-elution during method development. For bimatoprost acid-d4, the four deuterium atoms at the 3, 3, 4, and 4 positions of the alkyl chain represent non-exchangeable positions, which minimizes hydrogen-deuterium back-exchange but does not eliminate the potential for reversed-phase chromatographic separation from the unlabeled analyte. Laboratories should empirically validate co-elution under their specific LC conditions and consider 13C-labeled alternatives if unacceptable retention time shifts are observed .

Isotope effect Retention time Method development Matrix effects

Validated Application Scenarios for Bimatoprost acid-d4 Procurement in Bioanalytical and Pharmaceutical Development Workflows


Quantitative Bioanalysis of Bimatoprost Acid in Pharmacokinetic Studies

Bimatoprost acid-d4 enables accurate LC-MS/MS quantification of bimatoprost acid in plasma, aqueous humor, and tissue samples following topical bimatoprost administration. This application directly addresses the pharmacokinetic challenge posed by rapid systemic elimination: bimatoprost concentrations fall below 0.025 ng/mL within 1.5 hours of ocular dosing [1]. The deuterated internal standard compensates for matrix effects and extraction variability, enabling precise measurement at sub-nanogram/mL concentrations required for establishing bioequivalence in generic ophthalmic formulation development .

Method Development and Validation for ANDA Submissions of Generic Bimatoprost Ophthalmic Solutions

Regulatory submissions for generic bimatoprost 0.03% ophthalmic solutions require validated bioanalytical methods with documented internal standard performance. Bimatoprost acid-d4, supplied with full Certificates of Analysis and regulatory-compliant documentation, provides the traceable reference standard necessary for method validation under FDA guidance [1]. Validated methods using this approach achieve LLOQs of 0.5 ng/mL with acceptable precision and accuracy , supporting abbreviated new drug applications (ANDAs) that rely on pharmacokinetic endpoints to demonstrate bioequivalence.

Metabolic Stability and In Vitro Metabolism Studies of Prostaglandin F2α Analogs

Bimatoprost acid is a metabolically stable analog of prostaglandin F2α that binds the FP receptor with a relative potency of 756% compared to PGF2α and exhibits a Ki of 1.1 nM at the rat recombinant FP receptor [1]. Bimatoprost acid-d4 serves as an internal standard in in vitro metabolic stability assays using hepatocytes, liver microsomes, or recombinant enzymes to quantify parent compound depletion. The deuterated internal standard corrects for matrix interference from cellular components and co-factors, enabling accurate determination of intrinsic clearance and metabolic half-life parameters essential for lead optimization and DMPK profiling .

Quality Control and Impurity Profiling for Bimatoprost API and Finished Dosage Forms

Bimatoprost acid-d4 is employed as a reference standard in analytical methods for detecting and quantifying bimatoprost acid-related impurities in active pharmaceutical ingredient (API) batches and finished ophthalmic solutions. Bimatoprost impurities reference standards, including the deuterated acid form, are invaluable for supporting product development, quality control (QC), ANDA and DMF submissions [1]. The isotopic internal standard approach enables selective detection of the free acid metabolite/impurity without interference from the prodrug bimatoprost or formulation excipients, ensuring compliance with ICH Q3A/Q3B impurity thresholds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bimatoprost acid-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.